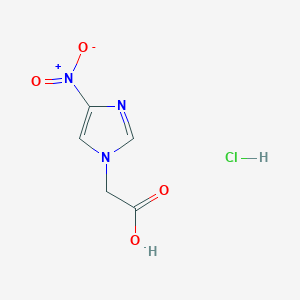![molecular formula C13H22N2O4S2 B2841253 2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide CAS No. 915929-37-2](/img/structure/B2841253.png)
2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms . They are widely used in medicinal chemistry due to their biological activities .
Molecular Structure Analysis
The compound contains a sulfonyl group (-SO2-) and an amino group (-NH2), both of which can participate in hydrogen bonding, affecting its physical and chemical properties .Chemical Reactions Analysis
Sulfonamides can undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, sulfonamides are stable under normal conditions but can decompose under extreme conditions .Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship in Anticancer Agents
Research on analogs of 2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide has shown their potential as small molecule inhibitors in the hypoxia-inducible factor-1 (HIF-1) pathway, which is a promising target for anticancer therapy. Studies on the structure-activity relationships of these compounds highlight the importance of specific structural motifs for enhancing pharmacological properties and development as cancer therapeutics (J. Mun et al., 2012).
Antimicrobial Activity
A series of compounds related to 2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide were synthesized and evaluated for their antibacterial activity. The research demonstrated that certain derivatives possess significant antimicrobial properties, suggesting potential applications in combating bacterial infections (M. Ghorab et al., 2017).
DNA Interaction and Anticancer Activity
Studies on mixed-ligand copper(II)-sulfonamide complexes have shown that derivatives of 2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide can bind to DNA and exhibit significant anticancer activity. The research highlights the role of the sulfonamide derivative in modulating interactions with DNA, which is crucial for developing new anticancer drugs (M. González-Álvarez et al., 2013).
Inhibition of Phospholipase A2
Derivatives of 2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide have been explored as inhibitors of membrane-bound phospholipase A2, an enzyme involved in inflammatory processes. This research suggests potential therapeutic applications of these compounds in treating conditions associated with excessive phospholipase A2 activity (H. Oinuma et al., 1991).
Lipoxygenase Inhibition and Antibacterial Effects
A study on sulfonamides bearing a 1,4-benzodioxin ring, related to 2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide, revealed their potential as antibacterial agents and lipoxygenase inhibitors. These findings open up possibilities for the use of these compounds in treating inflammatory diseases and infections (M. Abbasi et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S2/c1-9(2)14-21(18,19)12-8-7-10(3)13(11(12)4)15(5)20(6,16)17/h7-9,14H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKWQQFNBUYGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC(C)C)C)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

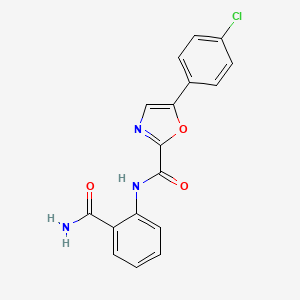
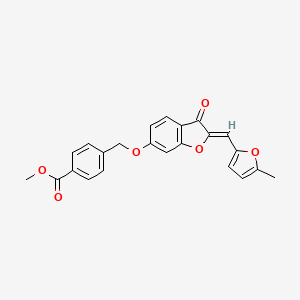
![3,4-dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide](/img/structure/B2841174.png)
![1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2841176.png)

![N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2841178.png)
![2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2841181.png)
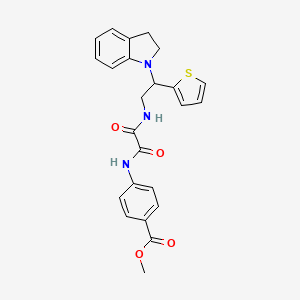
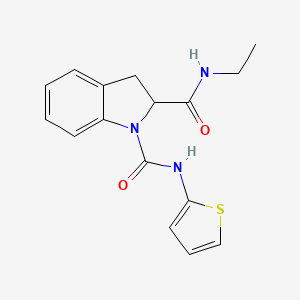
![2-(2-(1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2841186.png)
![(Z)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2841187.png)
![N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2841189.png)
![2-(4-(isopropylthio)phenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2841190.png)
